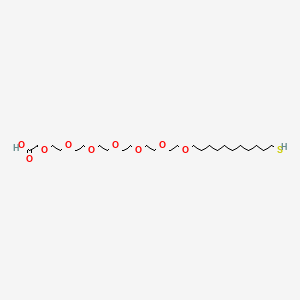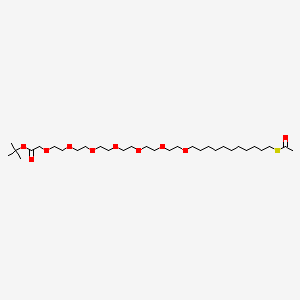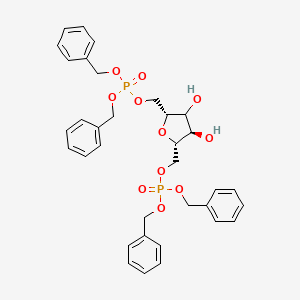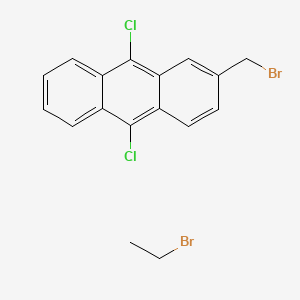
9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene: is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons composed of three fused benzene rings. This particular compound is characterized by the presence of two chlorine atoms at the 9 and 10 positions and two bromomethyl groups at the 2 and 6(7) positions. These substitutions significantly alter the chemical properties and reactivity of the anthracene core, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene typically involves multiple steps, starting from commercially available anthracene. The general synthetic route includes:
Chlorination: Anthracene is chlorinated to introduce chlorine atoms at the 9 and 10 positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Bromomethylation: The chlorinated anthracene is then subjected to bromomethylation to introduce bromomethyl groups at the 2 and 6(7) positions. This step often involves the use of bromomethylating agents such as bromoform or dibromomethane in the presence of a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthracene core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, forming larger polycyclic structures or introducing additional functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products:
Substituted Anthracenes: Products with various functional groups replacing the bromine atoms.
Oxidized or Reduced Anthracenes: Products with altered oxidation states of the anthracene core.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying the mechanisms of substitution and coupling reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique reactivity.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new bonds and altering the electronic properties of the compound. The anthracene core can also participate in electron transfer processes during oxidation and reduction reactions, affecting its reactivity and stability.
Comparison with Similar Compounds
9,10-Dichloroanthracene: Lacks the bromomethyl groups, making it less reactive in substitution reactions.
2,6(7)-Bis(bromomethyl)anthracene: Lacks the chlorine atoms, affecting its electronic properties and reactivity.
9,10-Dibromo-2,6(7)-dimethylanthracene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity patterns.
Uniqueness: 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene is unique due to the combination of chlorine and bromomethyl substitutions, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
bromoethane;2-(bromomethyl)-9,10-dichloroanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2.C2H5Br/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17;1-2-3/h1-7H,8H2;2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFMYZMHUBFVAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr.C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Cl)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
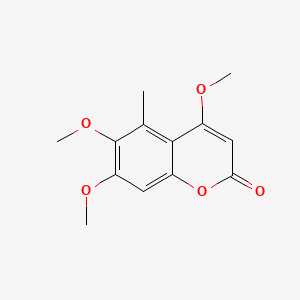

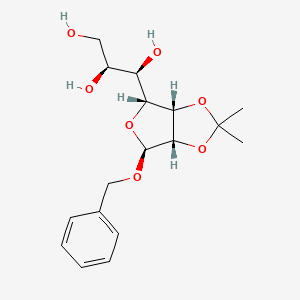
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)
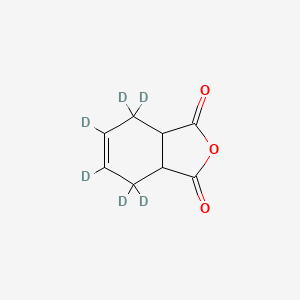
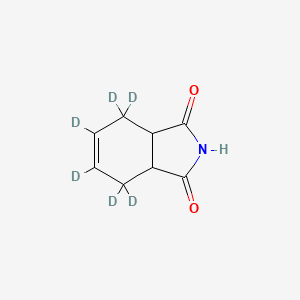
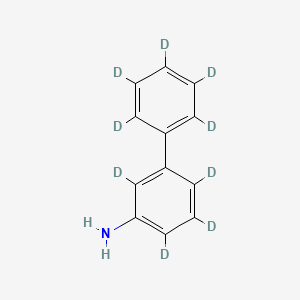
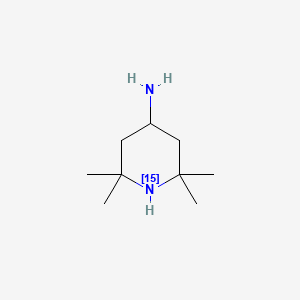
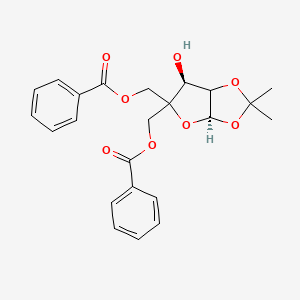
![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)
